Katacalcin TFA
Description
Katacalcin TFA (Trifluoroacetate salt) is a synthetic 21-amino acid peptide (Asp-Met-Ser-Ser-Asp-Leu-Glu-Arg-Asp-His-Arg-Pro-His-Val-Ser-Met-Pro-Gln-Asn-Ala-Asn) derived from the carboxyl-terminal flanking peptide of human procalcitonin. It is structurally and functionally associated with calcitonin, a hormone involved in calcium homeostasis . This compound exhibits potent plasma calcium-lowering activity by modulating osteoclast-mediated bone resorption and renal calcium excretion .
Properties
Molecular Formula |
C₉₉H₁₅₅F₃N₃₄O₃₈S₂ |
|---|---|
Molecular Weight |
2550.62 |
sequence |
One Letter Code: DMSSDLERDHRPHVSMPQNAN |
Synonym |
PDN 21 (TFA) |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Mechanisms
The mechanism of action for katacalcin TFA during peptide synthesis involves several key steps:
-
Activation of Amino Acids : In the presence of coupling reagents such as HCTU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TFA assists in the activation of carboxylic acids for coupling with amines .
-
Formation of Peptide Bonds : The activated amino acids undergo nucleophilic attack by the amine group of another amino acid, leading to the formation of peptide bonds.
Reaction Products
The primary products formed from the reactions involving this compound include:
-
Peptide Fragments : Following cleavage and deprotection, katacalcin can yield various peptide fragments that may be further modified or analyzed for biological activity.
-
Modified Peptides : The use of TFA can lead to the formation of modified peptides that exhibit enhanced stability or bioactivity compared to their unmodified counterparts.
Yield and Purity Analysis
Research has shown that utilizing TFA in peptide synthesis significantly impacts yield and purity:
-
High-Yield Synthesis : Studies indicate that reactions performed with TFA yield high-purity products, often exceeding 90% as measured by high-performance liquid chromatography (HPLC) .
-
Purification Techniques : Post-synthesis purification often employs methods such as reversed-phase HPLC, where TFA serves as an ion-pairing agent to enhance separation efficiency .
Stability and Reactivity
The stability of this compound under various conditions has been characterized:
-
Thermal Stability : this compound demonstrates good thermal stability, making it suitable for applications requiring elevated temperatures during synthesis .
-
Reactivity with Other Agents : The presence of TFA enhances the reactivity of katacalcin with other chemical agents during conjugation reactions, allowing for the development of more complex biomolecules .
Amino Acid Stability During Cleavage
| Amino Acid | Sensitivity Level | Recommended Treatment |
|---|---|---|
| Cysteine | High | Short exposure to TFA |
| Methionine | Moderate | Use scavengers |
| Tryptophan | Very High | Minimize exposure time |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C97H154N34O36S2
- Molecular Weight : 2436.62 g/mol
- Purity : ≥98% (HPLC-verified)
- Storage : -15°C to -20°C in lyophilized form .
- Applications : Exclusively used in preclinical research for studying calcium metabolism, osteoporosis, and related metabolic disorders .
Katacalcin TFA shares functional and structural similarities with other bioactive peptides. Below is a detailed comparison based on pharmacological activity, structural features, and research applications.
Table 1: Structural and Functional Comparison
| Compound | Structure | Primary Function | Molecular Weight (g/mol) | Purity | Key Research Applications |
|---|---|---|---|---|---|
| This compound | 21-amino acid peptide | Calcium homeostasis, osteoclast inhibition | 2436.62 | ≥98% | Osteoporosis, hypercalcemia models |
| Kemptide | Synthetic heptapeptide (7 aa) | Substrate for cAMP-dependent protein kinase | ~800 | ≥98% | Kinase activity assays |
| Kinetensin | Neurotensin-like peptide (13 aa) | Lipid metabolism, ileum contraction | ~1500 | ≥95% | Gastrointestinal physiology studies |
| Kisspeptin-10 | Decapeptide (10 aa) | GPR54 activation, angiogenesis inhibition | ~1200 | ≥98% | Reproductive biology, cancer research |
Pharmacological Activity
- This compound: Reduces plasma calcium levels via dual mechanisms: (1) inhibiting osteoclast activity and (2) enhancing renal calcium excretion. Its effects are dose-dependent, with EC50 values in nanomolar ranges in vitro .
- Kemptide : Serves as a selective substrate for protein kinase A (PKA), facilitating phosphorylation studies. Unlike Katacalcin, it lacks hormonal activity .
- Kinetensin : Mimics neurotensin by stimulating ileal smooth muscle contraction and modulating lipid absorption. Its calcium-related effects are indirect and less potent than Katacalcin .
- Kisspeptin-10: Activates GPR54 to regulate gonadotropin-releasing hormone (GnRH) secretion, with secondary roles in inhibiting tumor angiogenesis. No direct role in calcium metabolism .
Table 2: Pharmacokinetic and Stability Data
| Compound | Solubility (TFA salt) | Stability (Lyophilized) | Half-Life (In Vivo) |
|---|---|---|---|
| This compound | Soluble in aqueous buffers | Stable ≥2 years at -20°C | ~30 minutes |
| Kemptide | Soluble in DMSO/PBS | Stable ≥1 year at -20°C | Not applicable |
| Kinetensin | Soluble in acidic PBS | Stable 6–12 months | ~15 minutes |
| Kisspeptin-10 | Soluble in saline | Stable ≥1 year at -20°C | ~20 minutes |
Limitations and Advantages
- This compound: Advantages: High specificity for calcium regulation; compatible with in vivo and in vitro models.
- Limitations: Off-target effects on GnRH pathways complicate mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
